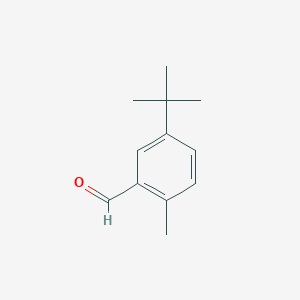
3-(4-Hydroxyphenyl)butanoic acid
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)butanoic acid, commonly known as HBA or 4-Hydroxyphenylbutyric acid, is an organic compound that belongs to the family of phenylbutyric acids. It is a white crystalline powder that is soluble in water, ethanol, and methanol. HBA is widely used in scientific research due to its various biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Solvent-Free Synthesis
- Green Chemistry Applications : A solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, was developed. This process achieved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without phase transfer catalysis (Delhaye et al., 2006).
Food Safety Evaluation
- Use in Food Contact Materials : The European Food Safety Authority (EFSA) assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters in food contact materials. They concluded no safety concern for consumers when used in specific conditions (Flavourings, 2011).
Antimicrobial Activity
- Medical and Pharmaceutical Applications : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids, containing various moieties, exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis (Mickevičienė et al., 2015).
Renewable Building Block for Materials
- Enhancing Reactivity in Material Science : 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) is explored as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation, providing specific properties to materials (Trejo-Machin et al., 2017).
Corrosion Inhibition in Industrial Applications
- Use in Corrosion Inhibition : Acrylamide derivatives containing 4-hydroxyphenyl groups were found to be effective corrosion inhibitors for copper in nitric acid solutions, offering potential applications in industrial corrosion control (Abu-Rayyan et al., 2022).
Optical Gating in Nanofluidic Devices
- Nanotechnology and Sensing Applications : Derivatives of butanoic acid were used in the optical gating of nanofluidic devices based on synthetic ion channels, demonstrating applications in controlled release, sensing, and information processing (Ali et al., 2012).
Fluorescent Dye Synthesis
- Biomedical and Pharmaceutical Assays : Synthesis of water-soluble 4-hydroxystyryl and 4-hydroxyphenyl-butadienyl dyes, which are useful in biomedical and pharmaceutical assays due to their fluorescent properties, was achieved (Bondar et al., 2020).
Synthesis of Bioactive Compounds
- Novel Approaches in Organic Synthesis : Innovative synthesis methods for furoquinolinone and angelicin derivatives were developed, showcasing the potential of 3-(4-hydroxyphenyl)butanoic acid in the preparation of bioactive compounds (Ye et al., 2012).
Anti-Aging Composition for Skin Care
- Cosmetic Industry Applications : A method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide was developed, with applications in anti-aging skin care products (Wawrzyniak et al., 2016).
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOJWPRZSMYTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282416 | |
| Record name | 3-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)butanoic acid | |
CAS RN |
6739-21-5 | |
| Record name | NSC25822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-HYDROXYPHENYL)BUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




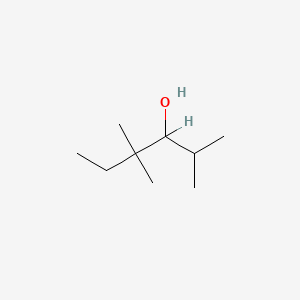
![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)

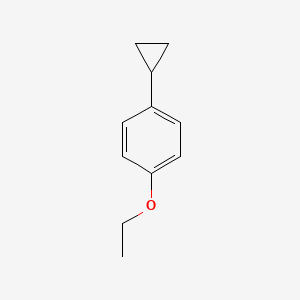
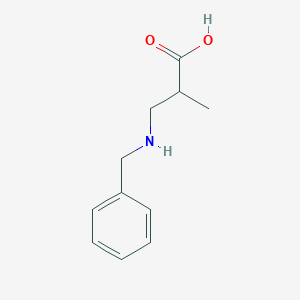

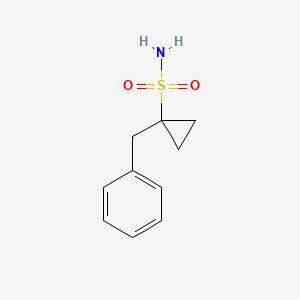
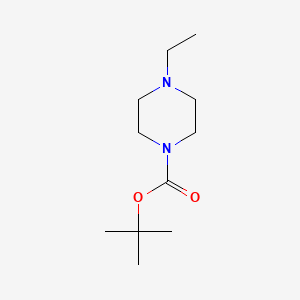

![5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3055790.png)
